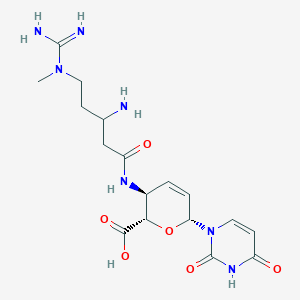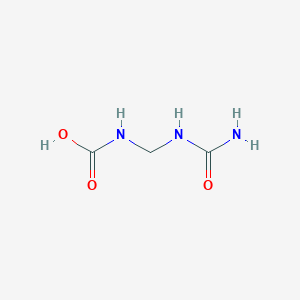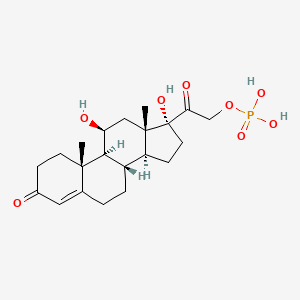
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butylphenoxy group, a hydroxy group, and an isopropylamino group, all attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol typically involves the reaction of butylphenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include butylphenol, epichlorohydrin, isopropylamine, and hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-methylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-ethylaminopropane hydrochloride
Uniqueness
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
43159-63-3 |
|---|---|
Molecular Formula |
C16H28ClNO2 |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
1-(3-butan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-5-13(4)14-7-6-8-16(9-14)19-11-15(18)10-17-12(2)3;/h6-9,12-13,15,17-18H,5,10-11H2,1-4H3;1H |
InChI Key |
VGMPJSQAUDTPGT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
Synonyms |
1-((1-methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol 1-butylphenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride Ko 1124 Ko-1124 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
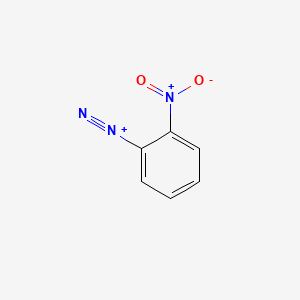


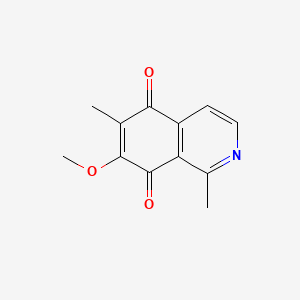
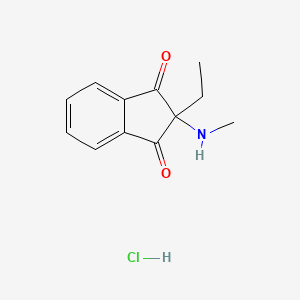
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)
